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Compound of Interest

Compound Name: 3-(Aminomethyl)benzofuran

Cat. No.: B169018

An In-Depth Technical Guide on the Physicochemical Properties of 3-
(Aminomethyl)benzofuran

This guide serves as a technical resource for researchers, scientists, and professionals in drug
development, providing detailed information on the core physicochemical properties of 3-
(Aminomethyl)benzofuran. The document outlines its chemical and physical characteristics,
provides standardized experimental protocols for their determination, and visualizes a
representative synthetic pathway.

Core Physicochemical Properties

3-(Aminomethyl)benzofuran is a heterocyclic compound featuring a fused benzene and furan
ring system, with an aminomethyl group attached at the 3-position. This structure serves as a
valuable scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to possess a wide
range of biological activities, including anti-inflammatory, antimicrobial, and potential
therapeutic applications in neurodegenerative diseases like Alzheimer's.[4][5][6]

Quantitative Data Summary

The known physicochemical properties of 3-(Aminomethyl)benzofuran are summarized in the
table below. It is important to note that while data for the specific compound is limited,
properties of the parent benzofuran molecule are included for reference.
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Property Value

Source

Notes

Molecular Formula CoHoNO

CymitQuimica[7]

Molecular Weight 147.17 g/mol

CymitQuimica[7]

Physical Form Solid

Inferred from related

compounds[8]

The hydrochloride salt
of the related
compound 3-
(Aminomethyl)furan is
a solid, as are
numerous other
substituted

aminobenzofurans.[8]

Melting Point Data not available

Melting points of
related derivatives
vary widely based on
substitution. For
example, Ethyl 3-
aminobenzofuran-2-
carboxylate has an
mp of 77-81 °C.[8]

Boiling Point Data not available

The parent
compound,
benzofuran, has a
boiling point of 173-
174 °C.[9][10]

Solubility Data not available

The parent
compound,
benzofuran, is
insoluble in water but
miscible with alcohol,
benzene, and ether.[9]
The amino group
suggests potential for

forming water-soluble

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://cymitquimica.com/products/3D-QGA73563/3-aminomethylbenzofuran/
https://cymitquimica.com/products/3D-QGA73563/3-aminomethylbenzofuran/
https://www.sigmaaldrich.com/US/en/product/aldrich/642363
https://www.sigmaaldrich.com/US/en/product/aldrich/642363
https://www.sigmaaldrich.com/US/en/product/aldrich/642363
https://pubchem.ncbi.nlm.nih.gov/compound/Benzofuran
https://en.wikipedia.org/wiki/Benzofuran
https://pubchem.ncbi.nlm.nih.gov/compound/Benzofuran
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

salts under acidic

conditions.

The primary amine
would be the principal
) basic center. A
pKa Data not available o
general pKa for similar
benzylamines is ~9-

10.

The experimental logP
for the parent
) o benzofuran is 2.67-
Data not available Prediction based on .
logP (Octanol/Water) ) 2.75. The addition of a

(Predicted: ~1.5-2.5) parent compound )
polar aminomethyl
group would decrease

this value.

Experimental Protocols for Property Determination

The following sections describe standard methodologies for determining the key
physicochemical properties of a compound like 3-(Aminomethyl)benzofuran.

Melting Point Determination

Methodology: Capillary Melting Point Method

o Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and
packed into a capillary tube to a depth of 2-3 mm.

o Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g.,
Thomas-Hoover Uni-Melt or similar).

o Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near
the expected melting point).

o Observation: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has liquefied. This range represents
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the melting point.

Solubility Determination

Methodology: Shake-Flask Method (OECD Guideline 105)

o System Preparation: A supersaturated solution of the compound is prepared in a series of
solvents (e.g., water, ethanol, DMSO) in flasks.

o Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient
period (24-48 hours) to allow equilibrium to be reached. A second set is agitated for a shorter
duration to confirm equilibrium.

e Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate
undissolved solid from the liquid phase.

» Quantification: The concentration of the compound in the clear supernatant is determined
using a suitable analytical method, such as High-Performance Liquid Chromatography
(HPLC) with UV detection or mass spectrometry. The resulting concentration is reported as
the solubility.

pKa Determination

Methodology: Potentiometric Titration

o Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent,
typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) while
the pH is continuously monitored with a calibrated pH electrode.

o Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is
determined from the pH at the half-equivalence point, where half of the amine has been
protonated. For more complex cases, derivative plots or specialized software can be used to
accurately determine the inflection points and calculate the pKa.

logP Determination
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Methodology: HPLC Method (OECD Guideline 117)

e Principle: This method estimates the logP value by measuring the retention time of the
compound on a reverse-phase HPLC column (e.g., C18). A strong correlation exists between
the retention time of a compound and its octanol-water partition coefficient.

o Calibration: A series of standard compounds with known logP values are injected to create a
calibration curve of logP versus the logarithm of the retention factor (k).

o Sample Analysis: 3-(Aminomethyl)benzofuran is dissolved in the mobile phase and
injected into the HPLC system. Its retention time is measured.

o Calculation: The retention factor (k) for the compound is calculated from its retention time
and the column dead time. The logP is then interpolated from the calibration curve.

Visualization of Synthetic Workflow

Since 3-(Aminomethyl)benzofuran is a synthetic building block, a common workflow is its
chemical synthesis. The diagram below illustrates a representative multi-step synthesis starting
from a substituted benzonitrile, a common strategy for preparing 3-aminobenzofuran
derivatives.[4]
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Protected Amine Intermediate

2-Hydroxybenzonitrile (e.g., Boc-protected)

1. Alkylation
e.g., with a protecting group precursor)

A

Intermediate Ether

P. Intramolecular Cyclization
(e.g., using t-BuOK)

A

3-Aminobenzofuran

3. Diazotization & Hydrolysis
(Sandmeyer-type reaction)

Y

3-(Hydroxymethyl)benzofuran
(via Sandmeyer Reaction)

4. Chlorination
(e.g., SOCl2)

A

3-(Chloromethyl)benzofuran

5. Azide Substitution
(e.g., NaNs)

A

3-(Azidomethyl)benzofuran

6. Reduction
(e.g., Hz, Pd/C or LiAlHa4)

\

3-(Aminomethyl)benzofuran

Click to download full resolution via product page

Caption: A potential synthetic pathway for 3-(Aminomethyl)benzofuran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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